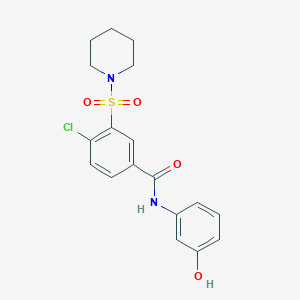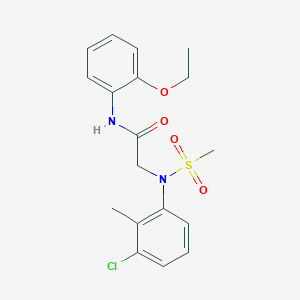![molecular formula C24H22N2O6S B3569564 phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3569564.png)
phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Vue d'ensemble
Description
Phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate, also known as MSB or NMSB, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for investigating certain biological processes. MSB is a small molecule inhibitor that has been shown to selectively target a specific protein, making it an attractive candidate for studying the function of this protein in various cellular processes.
Mécanisme D'action
Phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate works by binding to a specific site on the TAK1 protein, which prevents it from being activated. This inhibition of TAK1 activity can lead to downstream effects on various cellular processes, depending on the specific context in which it is used.
Biochemical and Physiological Effects:
phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been shown to have a range of biochemical and physiological effects, depending on the specific context in which it is used. In some studies, phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been shown to induce cell death in cancer cells, suggesting that it may have potential as a cancer therapeutic. In other studies, phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate in lab experiments is its specificity for TAK1, which allows researchers to selectively study the function of this protein in various biological processes. However, one limitation of using phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is that it may have off-target effects on other proteins, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research involving phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate. One area of interest is the potential use of phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate as a cancer therapeutic, either alone or in combination with other drugs. Another area of interest is the potential use of phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate as an anti-inflammatory agent, which could have implications for various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate and its potential off-target effects on other proteins.
Applications De Recherche Scientifique
Phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been used in various scientific research studies to investigate the function of a specific protein known as TAK1 (Transforming Growth Factor-β Activated Kinase 1). TAK1 is a key regulator of various cellular processes, including cell growth, differentiation, and apoptosis. phenyl 4-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been shown to selectively inhibit the activity of TAK1, making it a valuable tool for studying the role of this protein in various biological processes.
Propriétés
IUPAC Name |
phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c27-23(19-5-4-8-22(17-19)33(29,30)26-13-15-31-16-14-26)25-20-11-9-18(10-12-20)24(28)32-21-6-2-1-3-7-21/h1-12,17H,13-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEBALNDDHCEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3569494.png)
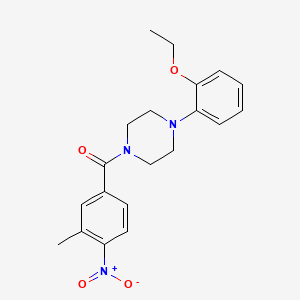

![benzyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3569501.png)
methanone](/img/structure/B3569504.png)

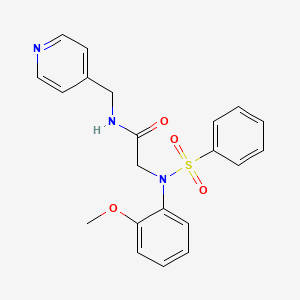
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B3569527.png)
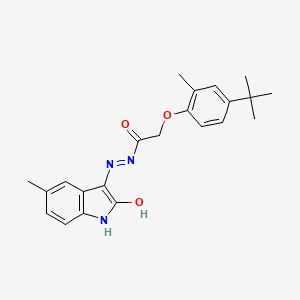
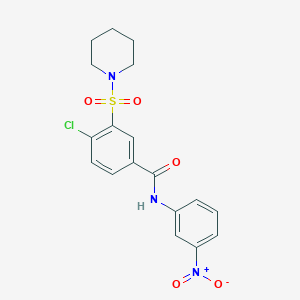

![2-[(2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3569565.png)
